(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Description

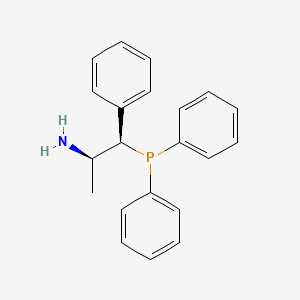

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine (CAS 799297-44-2) is a chiral aminodiphosphine ligand with a molecular weight of 319.38 (C₂₁H₂₂NP). Its structure features a branched propan-2-amine backbone substituted with a diphenylphosphino group and a phenyl ring at the 1-position . This ligand is air-sensitive and requires storage under dark, inert conditions at room temperature . It is utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, due to its ability to induce stereoselectivity. Commercial suppliers like Angene Chemicals offer it in quantities ranging from 50 mg to 1 g, highlighting its niche but critical role in research .

Propriétés

IUPAC Name |

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZAIGGNEGTDMG-UTKZUKDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475131 | |

| Record name | (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799297-44-2 | |

| Record name | (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799297-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves the reaction of (1R,2R)-1-phenylpropan-2-amine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the phosphine group. The reaction is usually performed in anhydrous solvents like tetrahydrofuran or toluene, and the temperature is maintained between 0°C to room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Complexation: Forms stable complexes with transition metals, which are used in catalytic processes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Complexation: Transition metal salts such as palladium chloride or platinum chloride in an inert atmosphere.

Major Products:

Oxidation: Phosphine oxides.

Substitution: N-substituted derivatives.

Complexation: Metal-phosphine complexes.

Applications De Recherche Scientifique

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is extensively used in scientific research due to its versatility and effectiveness in catalysis. Some of its applications include:

Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral compounds.

Biology: Employed in the study of enzyme mimetics and protein-ligand interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine involves its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine group donates electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The amine group can also participate in hydrogen bonding and other interactions, enhancing the overall catalytic activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous aminodiphosphine ligands, focusing on molecular architecture, steric/electronic properties, and catalytic applications.

Table 1: Comparative Analysis of Selected Aminodiphosphine Ligands

Steric and Electronic Properties

- In contrast, the target ligand’s branched propan-2-amine backbone offers moderate bulk, balancing flexibility and stereochemical control.

- Electron-Donating Ability: The diphenylphosphino group in the target compound is a stronger electron donor compared to the dinaphthophosphepin group, which may alter metal-ligand bonding dynamics .

Catalytic Performance

- Asymmetric Hydrogenation: Ligands like (R,R)-NORPHOS and (R)-BINAP are well-established in hydrogenation reactions. The target compound’s propan-2-amine backbone may provide unique stereochemical environments for substrates incompatible with rigid frameworks .

- Cross-Coupling Reactions : The target ligand’s air sensitivity necessitates careful handling, but its electronic profile could enhance catalytic activity in palladium-mediated couplings compared to simpler ethylamine-based ligands .

Salts and Derivatives

The tetrafluoroborate salt of the target compound (CAS N/A, MW 407.19) is available, improving solubility in polar solvents for specific reaction conditions . This contrasts with ligands like (R)-BINAP, which are typically used in neutral forms.

Activité Biologique

Overview

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, a chiral phosphine ligand, is recognized for its significant role in asymmetric catalysis. Its biological activity is primarily attributed to its ability to form stable complexes with transition metals, which enhances its effectiveness in various chemical reactions. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula: C21H22NP

- Molecular Weight: 319.38 g/mol

- CAS Number: 799297-44-2

- Melting Point: 100-107 °C

- Solubility: Moderate in organic solvents

The biological activity of this compound stems from its coordination with metal centers in catalytic processes. The phosphine group donates electron density to the metal, stabilizing it and facilitating catalytic cycles. This interaction is crucial for the compound's applications in synthesizing chiral pharmaceuticals and fine chemicals.

Asymmetric Catalysis

This compound is extensively used as a ligand in asymmetric catalysis. Its ability to selectively bind substrates allows for high enantioselectivity in reactions, making it valuable in the synthesis of biologically active compounds.

Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets due to its functional groups. These interactions may influence enzymatic activities and cellular processes, although specific studies detailing these effects remain limited.

Study on Catalytic Efficiency

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in promoting hydrogenation reactions with high selectivity for desired products. The study demonstrated that using this ligand significantly improved yield and enantioselectivity compared to other ligands .

Phospholipidosis Induction

While direct studies on this compound inducing phospholipidosis are scarce, related compounds have shown potential in causing this metabolic disorder characterized by phospholipid accumulation in cells. Understanding the implications of such interactions is vital for evaluating the safety profile of the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R,R)-Bis(diphenylphosphino)ethane | C26H26P2 | Bidentate ligand used in asymmetric catalysis |

| (R,S)-Phenylpropanolamine | C9H13NO | Used as a decongestant; simpler amine structure |

| Diphenylphosphine | C12H15P | A simpler phosphine without amine functionality |

The unique combination of both phosphine and amine functionalities in this compound sets it apart from other compounds, allowing it to serve specialized roles in catalysis and drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.